Tert-butyl 3-morpholinopiperidine-1-carboxylate
Overview
Description
Tert-butyl 3-morpholinopiperidine-1-carboxylate is a chemical compound with the following properties:
- IUPAC Name : tert-butyl 3-amino-1-piperidinecarboxylate
- Molecular Formula : C<sub>10</sub>H<sub>20</sub>N<sub>2</sub>O<sub>2</sub>
- Molecular Weight : 200.28 g/mol
- CAS Number : 184637-48-7
Synthesis Analysis
The synthesis of this compound involves the reaction of tert-butyl 3-aminopiperidine-1-carboxylate with morpholine. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability.
Molecular Structure Analysis
The molecular structure consists of a piperidine ring with a morpholine substituent at position 3. The tert-butyl group is attached to the nitrogen atom of the piperidine ring. The overall structure contributes to its biological activity.
Chemical Reactions Analysis
Tert-butyl 3-morpholinopiperidine-1-carboxylate may participate in various chemical reactions, including amidation, esterification, and nucleophilic substitution. These reactions can modify its functional groups and influence its behavior.
Physical And Chemical Properties Analysis
- Physical Form : Solid or semi-solid
- Melting Point : Approximately 35-40°C
- Storage Temperature : Keep in a dark place under an inert atmosphere at room temperature (2-8°C)
- Purity : 97%
Safety And Hazards
- Hazard Statements : H302+H312+H332 (Harmful if swallowed, in contact with skin, or if inhaled)
- Precautionary Statements : Handle with care, wear appropriate protective gear
- Safety Information : Avoid exposure to skin, eyes, and inhalation. Use in a well-ventilated area.
Future Directions
Research on Tert-butyl 3-morpholinopiperidine-1-carboxylate should focus on:
- Biological Activity : Investigate its potential as a drug candidate or chemical probe.
- Structure-Activity Relationship : Explore modifications to enhance its efficacy.
- Toxicology : Assess its safety profile and potential adverse effects.
properties
IUPAC Name |
tert-butyl 3-morpholin-4-ylpiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-6-4-5-12(11-16)15-7-9-18-10-8-15/h12H,4-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSBVSNNTVNCLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-morpholinopiperidine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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